molecular formula C5H2BrClN2O2 B1281852 2-Bromo-6-chloro-3-nitropyridine CAS No. 91678-23-8

2-Bromo-6-chloro-3-nitropyridine

Cat. No. B1281852
CAS RN: 91678-23-8
M. Wt: 237.44 g/mol
InChI Key: WISCKHBEOBONJA-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-nitropyridine is a halogenated nitropyridine compound that is of interest in the field of medicinal chemistry and as a building block for various chemical syntheses. While the provided papers do not directly discuss 2-Bromo-6-chloro-3-nitropyridine, they do provide insights into similar halogenated nitropyridines and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of halogenated nitropyridines often involves multi-step reactions including halogenation, nitration, and other functional group transformations. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine was achieved using halogen dance reactions, which could be a relevant method for synthesizing 2-Bromo-6-chloro-3-nitropyridine as well . Additionally, the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine involved substitution and nitration steps, which are typical in the synthesis of nitropyridines .

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as IR, NMR, and electronic spectroscopy are commonly used to analyze the structure of halogenated nitropyridines. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was structurally characterized using these techniques, revealing details about its solid-state structure . Similar methods could be applied to determine the molecular structure of 2-Bromo-6-chloro-3-nitropyridine.

Chemical Reactions Analysis

Halogenated nitropyridines can undergo a variety of chemical reactions, including nucleophilic displacement, acetylation, and reactions leading to the formation of condensed ring systems . The reactivity of these compounds is influenced by the presence of electron-withdrawing nitro groups and the halogen atoms, which can be reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitropyridines are influenced by their molecular structure. For example, the crystal structure and vibrational spectra of 2-bromo-4-nitropyridine N-oxide were studied, revealing details about its intermolecular interactions and suggesting the presence of orientational disorder at higher temperatures . These properties are important for understanding the behavior of these compounds under different conditions and can be used to predict the properties of 2-Bromo-6-chloro-3-nitropyridine.

Scientific Research Applications

  • Pharmaceuticals and Agrochemicals

    • “2-Bromo-6-chloro-3-nitropyridine” is an important raw material and intermediate used in organic synthesis . It’s often used in the production of pharmaceuticals and agrochemicals .
  • Dyestuffs

    • This compound is also used in the production of dyestuffs .
  • Organic Synthesis

    • “2-Bromo-6-chloro-3-nitropyridine” can be used as a starting material in various organic synthesis procedures .
  • Biological Research

    • This compound can be used as a biochemical reagent in life science research .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral according to the GHS06 standard . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . In case of ingestion, immediate medical assistance should be sought .

properties

IUPAC Name

2-bromo-6-chloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISCKHBEOBONJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70531639
Record name 2-Bromo-6-chloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloro-3-nitropyridine

CAS RN

91678-23-8
Record name 2-Bromo-6-chloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SM Bronner, J Murray, FA Romero, KW Lai… - Journal of Medicinal …, 2017 - ACS Publications
… To a solution of 2-bromo-6-chloro-3-nitropyridine (74, 10.0 g, 42.1 mmol, 1.0 equiv) in anhydrous THF (240 mL) at −78 C was added vinylmagnesium bromide (1.0 M in THF, 329 mL, …
Number of citations: 24 pubs.acs.org

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